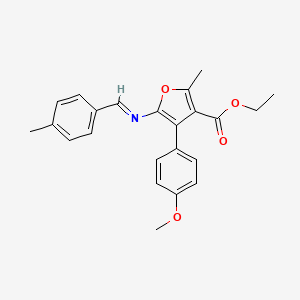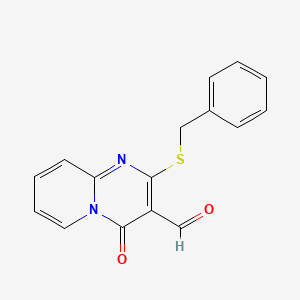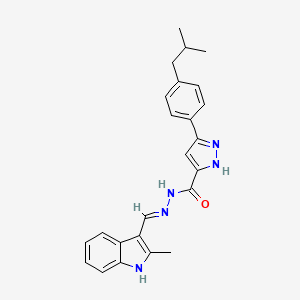
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a hydrazone linkage, an ethoxyphenyl group, and a butanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves the condensation of 4-oxobutanamide with 2-benzylidenehydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete condensation and formation of the hydrazone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the ethoxyphenyl group contributes to the compound’s ability to interact with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Benzylidenehydrazino)-N-(4-methoxyphenyl)-4-oxobutanamide
- 4-(2-Benzylidenehydrazino)-N-(4-chlorophenyl)-4-oxobutanamide
- 4-(2-Benzylidenehydrazino)-N-(4-nitrophenyl)-4-oxobutanamide
Uniqueness
4-(2-Benzylidenehydrazino)-N-(4-ethoxyphenyl)-4-oxobutanamide stands out due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This unique feature allows for specific interactions and applications that may not be achievable with other similar compounds.
Eigenschaften
Molekularformel |
C19H21N3O3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N'-[(E)-benzylideneamino]-N-(4-ethoxyphenyl)butanediamide |
InChI |
InChI=1S/C19H21N3O3/c1-2-25-17-10-8-16(9-11-17)21-18(23)12-13-19(24)22-20-14-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,21,23)(H,22,24)/b20-14+ |
InChI-Schlüssel |
APPZEROWVXOAAX-XSFVSMFZSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopropyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978057.png)

![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978065.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978072.png)



![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11978110.png)

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B11978128.png)
![2,6-dimethoxy-4-{(E)-[(4-phenyl-1-piperazinyl)imino]methyl}phenyl acetate](/img/structure/B11978130.png)
